3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide
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Overview
Description
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromination reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base . The final step involves the formation of the dimethylisonicotinamide moiety through an amidation reaction using dimethylamine and isonicotinic acid .
Industrial Production Methods
Industrial production of 3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amides and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group contribute to its binding affinity and specificity, while the dimethylisonicotinamide moiety enhances its solubility and bioavailability . The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N-dimethylaniline
- 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide
- 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Uniqueness
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)10-8(12)5-13-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
QISCXHBRPKVSCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NC=C1OC2CC2)Br |
Origin of Product |
United States |
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